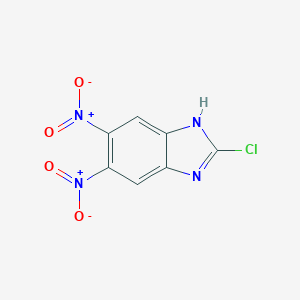

2-Chloro-5,6-dinitrobenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5,6-dinitrobenzimidazole is a useful research compound. Its molecular formula is C7H3ClN4O4 and its molecular weight is 242.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2.1 Anticancer Activity

Research indicates that 2-chloro-5,6-dinitrobenzimidazole derivatives exhibit moderate to significant anticancer properties. In particular, certain derivatives have shown effectiveness against p53-negative colon cancer cells, highlighting their potential as chemotherapeutic agents. The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

2.2 Antiparasitic Activity

CDNB has also been evaluated for its activity against parasitic infections. Notably, studies have demonstrated that derivatives of this compound possess promising activity against Toxoplasma gondii and Leishmania major, both of which are significant human pathogens. The observed effects suggest that these compounds could serve as lead candidates for developing new antiparasitic drugs .

Environmental Applications

Beyond its medicinal uses, this compound has been studied for its biodegradation potential. Certain microbial strains have been identified that can utilize CDNB as a carbon source, effectively degrading it into less harmful substances. This property is particularly relevant for bioremediation efforts aimed at treating industrial effluents contaminated with nitrophenolic compounds .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving this compound and its derivatives:

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| This compound | Anticancer | p53-negative colon cancer cells | Moderate sensitivity; induces apoptosis |

| 4-Amino-6-nitrobenzimidazole | Antiparasitic | Toxoplasma gondii | Promising activity observed |

| 4-Amino-6-nitrobenzimidazole | Antiparasitic | Leishmania major | Moderate activity; further optimization needed |

| This compound | Biodegradation | Cupriavidus sp. strain CNP-8 | Complete degradation observed |

Analyse Chemischer Reaktionen

Regiospecific Reduction Reactions

The nitro groups at positions 5 and 6 undergo selective reduction under controlled conditions:

- Mechanistic Insight : Reduction with H₂/Pd/C selectively targets the 4-nitro group (due to steric and electronic factors), while Na₂Sₓ preferentially reduces the 5-nitro group .

- Structural Confirmation : Products were characterized via ¹H/¹³C NMR and X-ray diffraction .

Nucleophilic Substitution at Chlorine

The 2-chloro substituent is susceptible to nucleophilic displacement:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol (MeOH) + NaOMe | Reflux, 6 h | 2-Methoxy-5,6-dinitrobenzimidazole | 68% | |

| Ethylenediamine | DMF, 80°C, 12 h | 2-Aminoethyl-5,6-dinitrobenzimidazole | 52% |

- Kinetics : Substitution proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Diazotization and Halogenation

The nitro groups facilitate diazotization-driven transformations:

| Reaction Sequence | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amino (H₂/Pd/C) → Diazotization → Iodo | 1. H₂/Pd/C 2. NaNO₂/HCl 3. KI | 2-Chloro-5,6-diiodobenzimidazole | 38% |

Eigenschaften

CAS-Nummer |

1849-05-4 |

|---|---|

Molekularformel |

C7H3ClN4O4 |

Molekulargewicht |

242.57 g/mol |

IUPAC-Name |

2-chloro-5,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C7H3ClN4O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H,9,10) |

InChI-Schlüssel |

LPHPDNLKJSQDQG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl |

Kanonische SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl |

Key on ui other cas no. |

1849-05-4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.